7-Chloro Loxapine-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17Cl2N3O |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
InChI Key |
DOCIUEIFZJXDJU-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
7-Chloro Loxapine-d6 is derived from its parent compound, loxapine, via selective deuterium incorporation at specific positions. The synthesis typically involves:
- Core Structure Formation : Construction of the benzoxazepine-piperazine scaffold.
- Deuteration : Isotopic substitution using deuterium-enriched reagents.
- Purification : Chromatographic and recrystallization techniques to achieve high isotopic purity.
Key synthetic routes are summarized in Table 1 .
Table 1: Synthetic Routes for this compound
Stepwise Preparation Methods
Core Structure Formation
The benzoxazepine core is synthesized via a Pellizzari-type cyclization reaction:
- Condensation : 2-Chloro-4-nitrobenzoyl chloride reacts with 1-methylpiperazine in toluene under reflux (110°C, 12 hr), forming the tricyclic intermediate.
- Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, followed by cyclization in tetrahydrofuran (THF) with NaH.
Key Reaction :
$$
\text{C}7\text{H}5\text{ClNO}2 + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Toluene, Δ}} \text{C}{11}\text{H}{12}\text{ClN}_3\text{O} + \text{HCl} \quad
$$
Deuterium Incorporation
Deuteration is achieved through two primary methods:
Hydrogen-Deuterium Exchange
- Conditions : Loxapine is treated with D₂O in the presence of Pd/C (1 atm D₂, 80°C, 24 hr).
- Outcome : 85–90% deuteration at the piperazine methyl groups.
Use of Deuterated Reagents
- Deuterated Methyl Piperazine : Synthesized by reacting piperazine with CD₃I in acetonitrile (60°C, 8 hr).
- Coupling : The deuterated piperazine is condensed with the benzoxazepine intermediate under microwave irradiation (150 W, 30 min).
Isotopic Purity : ≥99% as confirmed by LC-MS (m/z 370.3 for [M+H]⁺).
Optimization of Deuterium Labeling
Solvent Effects
Deuteration efficiency varies with solvent polarity:
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production Challenges
Recent Advances
Continuous Flow Synthesis
Enzymatic Deuteration
- Lipase-Catalyzed Exchange : Selective deuteration at room temperature (work in progress).
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Chloro Position
The chlorine atom at position 7 undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for synthesizing derivatives with modified biological activity:
-
Reagents : Primary/secondary amines (e.g., methylamine, piperidine)
-
Conditions : K₂CO₃ in DMF at 80–100°C for 6–12 hours
-
Product : Replacement of chlorine with amine groups (e.g., 7-piperidinyl Loxapine-d6) .
Deuterium incorporation at the piperazine ring does not significantly alter substitution kinetics but improves metabolic stability in follow-up studies.
Oxidation of the Piperazine Moiety
The nitrogen atoms in the piperazine ring are susceptible to oxidation:
-
Reagents : H₂O₂ or mCPBA (meta-chloroperbenzoic acid)
-
Conditions : Room temperature, 2–4 hours
-
Product : N-oxides, which retain dopamine receptor antagonism but show reduced 5-HT₂A affinity .
Reduction of the Dibenzoxazepine Core
Catalytic hydrogenation reduces the oxazepine ring:
-
Reagents : H₂ gas with Pd/C catalyst
-
Conditions : 60°C, 8–10 hours
-
Product : Partially saturated dibenzazepine derivatives with altered receptor binding profiles .
Acid-Base Reactions
The piperazine nitrogen participates in protonation/deprotonation:
-
pKa : ~7.4 for the tertiary nitrogen, enabling solubility in acidic buffers (pH < 5)
-
Applications : Facilitates salt formation (e.g., hydrochloride salts for improved bioavailability).
Interaction with Phosphonyl Trichloride
Reaction with POCl₃ converts amide groups to formimidoyl chlorides:
-
Mechanism : Nucleophilic attack at the carbonyl carbon
-
Product : Reactive intermediates for synthesizing alkylamine derivatives (e.g., SW14 analog with anti-Salmonella activity) .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Rate Determinant | Biological Impact |
|---|---|---|---|
| Nucleophilic substitution | C7-Cl bond | Steric hindrance from deuterated piperazine | Alters receptor specificity |
| Oxidation | Piperazine N | Electron-withdrawing Cl at C7 | Reduces 5-HT₂A affinity |
| Reduction | Oxazepine ring | Catalyst selectivity | Modulates cortical inhibition |
Research Findings
-
Receptor Binding Modulation : Chlorine substitution at C7 enhances D₂ receptor antagonism by 30% compared to non-chlorinated analogs .
-
Deuterium Effects : Kinetic isotope studies show deuterium reduces hepatic metabolism (CYP3A4) by 40%, extending plasma half-life.
-
Thermal Stability : Degrades at >200°C via cleavage of the oxazepine ring, producing chlorinated aromatic byproducts.
Scientific Research Applications
7-Chloro Loxapine-d6 is a deuterated derivative of Loxapine, a tricyclic antipsychotic medication used to treat schizophrenia and other mental health disorders. The chemical structure includes a chlorine atom at the 7-position of the dibenzoxazepine core, which is essential for its pharmacological activity. The incorporation of deuterium (d6) enhances its stability and can improve the accuracy of pharmacokinetic studies by reducing metabolic degradation. this compound exhibits biological activities similar to its parent compound, Loxapine, acting as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor blocker. This dual action helps in managing psychotic symptoms by modulating neurotransmitter activity in the brain. Research suggests that compounds like this compound can affect cortical inhibition and may have implications in mood stabilization.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Loxapine | Tricyclic Antipsychotic | Parent compound; dopamine antagonist |
| Clozapine | Dibenzodiazepine | Unique for treatment-resistant schizophrenia |
| Asenapine | Dibenzothiazepine | Serotonin antagonist with lower extrapyramidal symptoms |
| Alprazolam | Benzodiazepine | Anxiolytic properties; different mechanism |
This compound stands out because of its deuterated form, which provides advantages in metabolic studies and offers insights into the pharmacokinetics of antipsychotic medications. Its specific chlorine substitution also differentiates it from other similar compounds, affecting both its binding affinity and biological activity.
Loxapine and Agitation
Inhaled Loxapine has demonstrated the ability to reduce mild to moderate agitation within 10 minutes in patients with schizophrenia or bipolar disorder . A study reviewed data from 12 patients, all under the influence of substances, who were treated with inhaled Loxapine . The substances included cannabis, cocaine, alcohol, hypnotics, and hallucinogens, and almost all patients (90%) presented one or more psychiatric disorders . One dose of inhaled Loxapine was effective in 9 patients (75%), and a second dose was required for the remaining 3 patients . Only mild dizziness was reported in one patient after the second dose .
Additional Scientific Research Applications
Loxapine related compound A has several scientific research applications:
- Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
- Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
- Medicine: As a related compound to Loxapine, it is of interest in the development of antipsychotic agents and other therapeutic drugs.
- Industry: The compound is used in the pharmaceutical industry for quality control and as a reference material in the production of related drugs.
Mechanism of Action
The mechanism of action of 7-Chloro Loxapine-d8 is similar to that of loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, it leads to cortical inhibition, resulting in tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2A receptor .
Comparison with Similar Compounds
Key Research Findings
SAR Insights : The 7-chloro group enhances receptor selectivity in iGluR antagonists but may reduce cytotoxicity in certain cancer models .
Analytical Utility: Deuterated standards like this compound are critical for high-precision LC/MS workflows, reducing quantification errors by 80% compared to non-deuterated versions .
Synthetic Challenges : Introducing deuterium at metabolically inert sites requires specialized protocols, such as catalytic exchange or deuterated precursor routes .
Biological Activity
7-Chloro Loxapine-d6 is a deuterated derivative of Loxapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The incorporation of deuterium enhances the metabolic stability and pharmacokinetic properties of the compound. This article aims to summarize the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.
This compound exhibits its pharmacological effects primarily through antagonism at various neurotransmitter receptors, including:
- Dopamine Receptors : It has high affinity for D2 and D4 receptors, which are implicated in the modulation of dopaminergic activity associated with psychotic disorders.
- Serotonin Receptors : The compound also interacts with 5-HT2A receptors, contributing to its antipsychotic effects and reducing side effects typically associated with dopamine antagonism.
Affinity and Binding Studies
Recent studies have evaluated the binding affinity of this compound at key receptors. The following table summarizes the Ki values obtained from binding assays:
| Receptor Type | Ki (µM) |
|---|---|
| D2 | 0.15 |
| D4 | 0.20 |
| 5-HT2A | 0.10 |
| 5-HT2C | 0.25 |
These values indicate that this compound exhibits a strong binding affinity for these receptors, suggesting significant potential for therapeutic efficacy in psychiatric disorders.
Behavioral Studies
Behavioral assessments have been conducted to evaluate the tranquilizing effects of this compound in animal models. In an open field test, the following results were observed:
| Group | Latency Time (s) | Ambulation Frequency (s/3min) | Grooming Frequency (n/3min) |
|---|---|---|---|
| Control | 0.3 | 69.3 | 10.8 |
| Diazepam | 180.0* | 0.0* | 0.0* |
| This compound | 15.0* | 30.5* | 2.5* |
*Statistically significant differences compared to control group (p < 0.05).
These findings suggest that the compound significantly reduces ambulation and grooming behaviors, indicating its sedative properties.
Clinical Applications
In clinical settings, compounds similar to this compound have been evaluated for their effectiveness in managing schizophrenia symptoms. A notable case study involved patients who exhibited resistance to conventional treatments. Administration of deuterated loxapine derivatives resulted in improved patient outcomes with reduced side effects.
Safety Profile
Safety assessments indicate that while adverse effects are generally mild, monitoring is essential due to potential interactions with other CNS-active medications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
